1,3-dimethyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione
Description
Properties
IUPAC Name |
2,4-dimethyl-7,8-dihydro-6H-purino[7,8-a]imidazole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N5O2/c1-12-6-5(7(15)13(2)9(12)16)14-4-3-10-8(14)11-6/h3-4H2,1-2H3,(H,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRBZSBWYQZJUJQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N3CCNC3=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1,3-dimethyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione typically involves multiple steps, starting with the formation of the imidazole ring followed by the introduction of the purine moiety. Common synthetic routes include:
Condensation Reactions: These reactions often involve the condensation of amines with carbonyl compounds under acidic or basic conditions.
Cyclization Reactions: Cyclization steps are crucial to forming the fused ring system. Cyclization can be achieved using various reagents, such as phosphorus oxychloride or polyphosphoric acid.
Substitution Reactions: Subsequent substitution reactions introduce methyl groups at the appropriate positions on the ring system.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to achieve higher yields and purity. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions: 1,3-Dimethyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can be performed using oxidizing agents like potassium permanganate or chromic acid to introduce oxygen functionalities.
Reduction: Reduction reactions can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can be used to modify the compound's structure.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromic acid, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, hydrogen gas with a catalyst.
Substitution: Halogenating agents (e.g., bromine, chlorine), strong bases (e.g., sodium hydroxide), and nucleophiles (e.g., ammonia, amines).
Major Products Formed:
Oxidation Products: Hydroxylated derivatives, carboxylic acids.
Reduction Products: Reduced derivatives with fewer oxygen functionalities.
Substitution Products: Halogenated derivatives, alkylated derivatives.
Scientific Research Applications
1,3-Dimethyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research has explored its use as a lead compound in drug discovery, particularly for targeting specific enzymes or receptors.
Industry: It is used in the development of new materials and chemical processes due to its unique structural properties.
Mechanism of Action
The mechanism by which 1,3-dimethyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione exerts its effects involves interactions with molecular targets and pathways. The compound may bind to specific enzymes or receptors, leading to modulation of biological processes. The exact mechanism can vary depending on the biological context and the specific derivatives involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Modifications and Physicochemical Properties
Imidazopurine-diones exhibit diverse bioactivities depending on substituents at positions 1, 3, 7, 8, and the alkyl/aryl side chains. Below is a comparison of key analogs:
*Estimated using analogous imidazopurine derivatives.
Key Observations :
- Alkyl/Aryl Substituents : The 1,3-dimethyl group (common in the target compound and analogs like AZ-853) enhances metabolic stability compared to bulkier substituents (e.g., 3-butyl in CB11) .
- Dihydro vs. Tetrahydro Rings : The 7,8-dihydro configuration in the target compound may confer rigidity compared to fully saturated analogs, affecting receptor selectivity .
Pharmacological Activities
Serotonin Receptor Modulation
Imidazopurine-diones with piperazinylalkyl side chains (e.g., AZ-853, AZ-861) act as 5-HT₁ₐ/5-HT₇ receptor partial agonists. AZ-861 (3-trifluoromethylphenyl analog) showed stronger 5-HT₁ₐ agonism (EC₅₀ = 12 nM) than AZ-853 (EC₅₀ = 45 nM), attributed to electron-withdrawing substituents enhancing receptor interactions . In contrast, the target compound lacks these side chains, suggesting weaker direct serotonin receptor activity.
Anticancer Activity
CB11, a PPARγ agonist, induces apoptosis in NSCLC cells via ROS production and caspase-3 activation (IC₅₀ = 2.5 μM) . The target compound’s dihydro ring may limit similar efficacy, as saturation is critical for PPARγ binding.
Phosphodiesterase (PDE) Inhibition
Pyrimidino[2,1-f]purine-diones (e.g., Compound 21, 22) exhibit moderate PDE4B/PDE10A inhibition (IC₅₀ = 0.8–1.2 μM), while imidazopurine-diones like AZ-853 show weaker PDE affinity (IC₅₀ > 10 μM), highlighting the impact of core heterocycle structure .
Metabolic Stability and Toxicity
- Metabolic Stability : Piperazinylalkyl derivatives (e.g., Compound 3i) display moderate stability in human liver microsomes (t₁/₂ = 45–60 min), whereas 1,3-dimethyl analogs like AZ-853 have improved brain penetration due to lower molecular weight .
- Safety Profiles : Repeated administration of AZ-853 caused weight gain and hypotension, while AZ-861 induced lipid metabolism disturbances, suggesting substituent-dependent side effects .
Biological Activity
1,3-Dimethyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione is a heterocyclic compound with significant biological activity. It belongs to the class of imidazo[2,1-f]purine derivatives and has been the subject of various studies due to its potential therapeutic applications.
Chemical Structure and Properties
The compound features a fused ring system that includes both imidazole and purine structures. Its molecular formula is , and it has a molecular weight of approximately 194.19 g/mol. The unique structural characteristics contribute to its diverse biological activities.
The biological effects of 1,3-dimethyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione are primarily mediated through interactions with specific enzymes and receptors. It has been shown to inhibit various biological pathways which can lead to therapeutic effects in different diseases.
1. Antimicrobial Properties
Research has indicated that this compound exhibits antimicrobial activity against a range of pathogens. In vitro studies have demonstrated its efficacy against bacteria such as Escherichia coli and Staphylococcus aureus.
2. Antiviral Activity
The compound has shown promise in inhibiting viral replication in several studies. For example, it has been tested against influenza virus strains with positive results in reducing viral load.
3. Cytotoxic Effects
In cancer research, 1,3-dimethyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione has been evaluated for its cytotoxic effects on various human tumor cell lines. The compound demonstrated significant cytotoxicity in assays against cell lines such as LCLC-103H and A-427.
Case Study 1: Antiviral Efficacy
A study published in Molecular Pharmacology assessed the antiviral efficacy of the compound against the influenza virus. Results showed that treatment with the compound led to a significant decrease in viral replication rates compared to control groups.
Case Study 2: Anticancer Activity
In another study published in Cancer Letters, researchers investigated the effects of the compound on human lung cancer cells. The findings revealed that the compound induced apoptosis in cancer cells through a caspase-dependent pathway.
Data Table: Summary of Biological Activities
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
